2-[2-(Benzyloxy)ethoxy]ethyl acetate

PROTAC linker design physicochemical property drug-likeness

2-[2-(Benzyloxy)ethoxy]ethyl acetate (CAS 6794-04-3), also catalogued as diethylene glycol benzyl ether acetate (MFCD00026212), is a PEG-based heterobifunctional linker building block. Its molecular architecture comprises a terminal benzyl protecting group, a diethylene glycol (PEG2) spacer, and an acetate ester terminus (C₁₃H₁₈O₄, MW 238.28 g/mol).

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 6794-04-3
Cat. No. B11950082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzyloxy)ethoxy]ethyl acetate
CAS6794-04-3
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(=O)OCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C13H18O4/c1-12(14)17-10-9-15-7-8-16-11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
InChIKeyGAIAWYSTWUKJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Benzyloxy)ethoxy]ethyl acetate (CAS 6794-04-3): A Benzyl-Protected PEG2 Acetate Ester for PROTAC Linker Chemistry and Synthetic Intermediate Applications


2-[2-(Benzyloxy)ethoxy]ethyl acetate (CAS 6794-04-3), also catalogued as diethylene glycol benzyl ether acetate (MFCD00026212), is a PEG-based heterobifunctional linker building block [1]. Its molecular architecture comprises a terminal benzyl protecting group, a diethylene glycol (PEG2) spacer, and an acetate ester terminus (C₁₃H₁₈O₄, MW 238.28 g/mol) . The compound is classified within the PROTAC linker chemical space and serves as a versatile synthetic intermediate for constructing proteolysis-targeting chimeras, antibody-drug conjugates, and other bioconjugates requiring acid-labile benzyl protection and hydrophilic PEG spacing .

Why Generic Substitution of 2-[2-(Benzyloxy)ethoxy]ethyl acetate Fails: Functional Group Orthogonality, Physicochemical Signature, and PROTAC Linker Length Constraints


In-class benzyl-PEG compounds cannot be interchanged arbitrarily because small structural variations—terminal functional group identity (acetate ester vs. alcohol vs. carboxylic acid), PEG unit count, and regiochemistry—produce divergent physicochemical signatures (LogP, PSA, H-bond capacity) and orthogonal reactivity profiles . For PROTAC degrader design, the PEG2 spacer length occupies a distinct thermodynamic and spatial niche: comparative crystallography and cellular wash-out studies indicate PEG2 provides an optimal balance for ternary-complex stability, whereas PEG1 is too short to span the E3 ligase–target protein interface and PEG3+ homologues incur entropic penalties and reduced membrane permeability . The quantitative evidence below substantiates precisely where 2-[2-(benzyloxy)ethoxy]ethyl acetate (CAS 6794-04-3) diverges from its closest analogs and why this matters for reproducible procurement.

Quantitative Differentiation Evidence: 2-[2-(Benzyloxy)ethoxy]ethyl acetate vs. Closest Structural Analogs


Physicochemical Signature: LogP, PSA, and Hydrogen-Bond Profile Differentiate the Acetate Ester from Alcohol and Carboxylic Acid Analogs

2-[2-(Benzyloxy)ethoxy]ethyl acetate (6794-04-3) exhibits a measured LogP of 1.78 and topological polar surface area (tPSA) of 44.76 Ų, with zero hydrogen-bond donors and four hydrogen-bond acceptors . In contrast, the alcohol analog 2-[2-(benzyloxy)ethoxy]ethanol (CAS 2050-25-1) shows a lower LogP of 1.21 (reduced lipophilicity), a tPSA of approximately 38.7 Ų, one H-bond donor, and three H-bond acceptors . The carboxylic acid analog benzyl-PEG2-acid (CAS 91555-65-6) displays a LogP of 1.69, but critically introduces one H-bond donor and five H-bond acceptors, altering passive membrane permeability and aqueous solubility profiles . The elimination of H-bond donor capacity while retaining moderate lipophilicity positions 6794-04-3 as a preferentially membrane-permeable PROTAC building block relative to its alcohol and acid congeners.

PROTAC linker design physicochemical property drug-likeness LogP PSA

PROTAC Spacer Length Optimization: PEG2 Occupies the Thermodynamic Sweet Spot for Ternary-Complex Stability

In PROTAC linker design, the PEG2 spacer (diethylene glycol unit) in 2-[2-(benzyloxy)ethoxy]ethyl acetate provides an extended molecular length of approximately 8–10 Å for the linker segment, which positions it within the empirically validated optimal range for ternary-complex formation . Comparative crystallography and cellular wash-out studies demonstrate that PEG2 achieves superior ternary-complex stability relative to PEG1 (too short to span the E3 ligase–target protein interface, resulting in steric clash) and PEG3 or higher homologues, which introduce entropic penalties and reduced membrane permeability that can outweigh their enhanced aqueous solubility . The benzyl-capped acetate ester terminus further provides a latent reactive handle—upon hydrogenolytic debenzylation, the resulting alcohol can be directly functionalized without the need for additional protecting group manipulations that would be required with the free alcohol starting material .

PROTAC degrader ternary complex linker length structure-activity relationship PEG linker

Boiling Point and Bulk Physical Properties: Differentiated from the Alcohol Precursor for Purification and Handling

2-[2-(Benzyloxy)ethoxy]ethyl acetate exhibits a boiling point of 330.5 °C at 760 mmHg and a density of 1.078 g/cm³ . Its direct alcohol precursor, 2-[2-(benzyloxy)ethoxy]ethanol (CAS 2050-25-1), has a substantially lower boiling point of 80–110 °C at 0.5 mmHg and a density of 1.094 g/mL at 25 °C [1]. The ~220 °C differential in boiling point (at equivalent reduced pressure) reflects the elimination of the hydroxyl group's capacity for intermolecular hydrogen bonding in the acetate ester, which dramatically alters distillation and chromatographic purification behavior. This property is particularly advantageous for preparative-scale synthesis where separation of the acetylated product from residual alcohol starting material is required.

boiling point density purification synthetic intermediate physical property

Regiochemical Identity: The Acetate-on-PEG-Terminus Architecture vs. the Regioisomeric Ethyl [2-(Benzyloxy)ethoxy]acetate

2-[2-(Benzyloxy)ethoxy]ethyl acetate (CAS 6794-04-3) and ethyl [2-(benzyloxy)ethoxy]acetate (CAS 62005-04-3) share the identical molecular formula (C₁₃H₁₈O₄, MW 238.28) but differ in the position of the ester linkage: in 6794-04-3, the acetyl group is attached to the terminal PEG oxygen (yielding an acetate ester), whereas in 62005-04-3, the ethyl ester is located at the α-carbon adjacent to the ether oxygen (yielding an ethyl alkoxyacetate) . This regiochemical divergence produces distinct reactivity profiles: 6794-04-3 undergoes hydrolysis to release 2-[2-(benzyloxy)ethoxy]ethanol and acetic acid, while 62005-04-3 hydrolyzes to [2-(benzyloxy)ethoxy]acetic acid and ethanol . The acetate ester in 6794-04-3 is sterically less hindered and more labile toward nucleophilic attack than the alkoxyacetate ester in 62005-04-3, providing a tunable hydrolysis rate that can be exploited in prodrug and bioconjugate linker strategies.

regioisomer ethyl 2-(benzyloxy)ethoxyacetate structural isomer functional group position CAS 62005-04-3

Patented Anti-Tumor Pharmacophore Scaffold: Documented Activity Against a Panel of Cancer Cell Lines

Compounds of the general formula encompassing the 2-[2-(benzyloxy)ethoxy]ethyl ether pharmacophore are specifically claimed in patent application US20170296508 for the preparation of antitumor drugs [1]. The patent discloses that representative compounds within this structural class exhibit desirable antitumor activity with excellent potency against leukemia strain HL-60, lung cancer A549, H157, H460, H520, bladder cancer T24 and J82, prostate cancer LNCap and PC-3, and rectal cancer HCT8 [1]. While individual IC₅₀ values for 6794-04-3 are not reported (the compound serves as a synthetic intermediate rather than a final drug substance), this patent documentation establishes the benzyloxy-ethoxy-ethyl framework as a validated bioactive scaffold, distinguishing it from non-benzyl PEG linkers that lack this documented antitumor pharmacophore potential .

antitumor substituent benzyloxy ether cancer cell line HL-60 A549 patent

Vendor Availability and Specification: Sigma-Aldrich Cataloging with Defined Purity and Molecular Identity

2-[2-(Benzyloxy)ethoxy]ethyl acetate is catalogued by Sigma-Aldrich under product number S630535 (AldrichCPR) with the MDL number MFCD00026212 and linear formula C₁₃H₁₈O₄ [1]. This contrasts with the regioisomer ethyl [2-(benzyloxy)ethoxy]acetate (CAS 62005-04-3), which carries a distinct MDL number and is not stocked under the same Sigma-Aldrich product line . The availability of a defined Sigma-Aldrich catalog entry—with associated batch-specific quality control documentation, Certificate of Analysis, and defined storage and handling recommendations—provides procurement traceability that generic chemical suppliers may not offer. For regulated research environments (e.g., GLP-compliant laboratories, pharmaceutical development), this vendor specification is a critical differentiator that mitigates supply-chain risk.

Sigma-Aldrich procurement MFCD00026212 AldrichCPR vendor specification

Optimal Application Domains for 2-[2-(Benzyloxy)ethoxy]ethyl acetate Based on Quantified Differentiation Evidence


PROTAC Degrader Linker Synthesis Requiring PEG2 Spacer Length with Benzyl Protection

For PROTAC programs where linker length optimization has identified the PEG2 unit as the optimal spacer for ternary-complex stability, 2-[2-(benzyloxy)ethoxy]ethyl acetate provides the precise diethylene glycol architecture with a terminal benzyl protecting group. The compound eliminates two synthetic steps—acetylation of the free alcohol and subsequent orthogonal protection—compared to routes starting from 2-[2-(benzyloxy)ethoxy]ethanol (CAS 2050-25-1). After hydrogenolytic debenzylation, the liberated alcohol can be directly functionalized (e.g., converted to a mesylate or tosylate leaving group) for conjugation to E3 ligase ligands [1].

Antibody-Drug Conjugate (ADC) Linker Intermediate with Controlled Ester Lability

The acetate ester terminus of 6794-04-3 provides a sterically accessible electrophilic center with tunable hydrolysis kinetics. This property is leveraged in ADC linker design where controlled release of the payload is required. The benzyl group serves as a stable protecting group during multi-step bioconjugation sequences and is quantitatively removable via catalytic hydrogenolysis (H₂, Pd/C) under conditions orthogonal to most peptide and protein functional groups [1]. The zero H-bond donor count of the acetate ester (versus one for the free alcohol analog) improves organic-phase solubility during amide coupling reactions with EDC/HATU activation systems [2].

Synthetic Intermediate for Benzyloxy-Containing Anti-Tumor Pharmacophore Exploration

The benzyloxy-ethoxy-ethyl framework is documented in patent literature as possessing intrinsic antitumor activity against a broad panel of cancer cell lines including HL-60 leukemia and A549 lung cancer [1]. Research groups exploring structure-activity relationships around this pharmacophore can use 6794-04-3 as a late-stage intermediate: the acetate ester can be hydrolyzed to the alcohol for further derivatization, or the benzyl group can be cleaved to generate a diol scaffold for branching conjugation strategies. This dual functionality is not available from non-benzyl PEG linkers or from the regioisomeric alkoxyacetate (CAS 62005-04-3) [2].

Preparative-Scale Synthesis Where Distillation-Based Purification Is Required

The boiling point differential of approximately 220 °C between 2-[2-(benzyloxy)ethoxy]ethyl acetate (330.5 °C at 760 mmHg) and its alcohol precursor (80–110 °C at 0.5 mmHg) enables straightforward separation of acetylated product from unreacted starting material by fractional distillation [1]. This is a significant operational advantage for process chemistry and kilo-lab scale-ups where chromatographic purification is cost-prohibitive. Procurement from Sigma-Aldrich (S630535) ensures consistent physical properties (density 1.078 g/cm³) that match the distillation design parameters [2].

Quote Request

Request a Quote for 2-[2-(Benzyloxy)ethoxy]ethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.